molecular formula C17H12N4OS B2885786 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide CAS No. 2034402-04-3

2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide

Cat. No. B2885786
CAS RN: 2034402-04-3
M. Wt: 320.37
InChI Key: QRJMZZRCTRGGFD-UHFFFAOYSA-N
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Description

“2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide” is an organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds to which our compound of interest belongs, has been described in the literature . The synthesis involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . In addition, thiazoles and 1,3,4-thiadiazoles were obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .

Scientific Research Applications

Fluorescent Probes for Bioimaging

This compound belongs to a family of pyrazolo[1,5-a]pyrimidines identified for their potential in optical applications. They are particularly promising as fluorescent probes for bioimaging due to their tunable photophysical properties. These properties allow for the study of intracellular processes and can be tailored by substituting different groups on the fused ring to enhance absorption and emission behaviors .

Chemosensors

The heterocyclic nature of this compound, featuring nitrogen and sulfur atoms, makes it a potential chelating agent for ions. This characteristic is beneficial for developing chemosensors that can detect the presence of specific ions or molecules, which is crucial in environmental monitoring and diagnostics .

Organic Light-Emitting Devices (OLEDs)

Due to their solid-state emission intensities, compounds like 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide can be used in the design of OLEDs. These devices are used in displays and lighting, and the compound’s properties can contribute to the development of more efficient and durable OLEDs .

Cognitive Disorder Treatment

Selective inhibition of phosphodiesterase (PDE) 2A is a proposed approach to treat cognitive impairments. Derivatives of this compound have been explored as PDE2A inhibitors, which could potentially enhance cognitive performance in neuropsychiatric and neurodegenerative disorders by augmenting cyclic nucleotide signaling pathways in the brain .

Phototoxicity Studies

In the development of new drugs, assessing phototoxicity is crucial. Pyrazolo[1,5-a]pyrimidine derivatives, including this compound, have been studied for their phototoxic effects. This research is vital for ensuring the safety of new pharmaceuticals, particularly those that may be exposed to light .

Estrogen Receptor Research

Compounds like 2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide have been used to distinguish the activities of different estrogen receptors. This research is significant in understanding the role of estrogen in various physiological processes and could lead to the development of targeted therapies for conditions like cancer .

properties

IUPAC Name

2-phenyl-N-pyrazolo[1,5-a]pyridin-5-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS/c22-16(19-13-7-9-21-14(10-13)6-8-18-21)15-11-23-17(20-15)12-4-2-1-3-5-12/h1-11H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJMZZRCTRGGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide

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